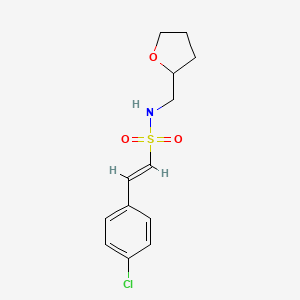

(E)-2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c14-12-5-3-11(4-6-12)7-9-19(16,17)15-10-13-2-1-8-18-13/h3-7,9,13,15H,1-2,8,10H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLJVBLMQHEFMQ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)ethenesulfonamide is a compound belonging to the ethenesulfonamide class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of Ethenesulfonamide Derivatives

Ethenesulfonamide derivatives, including this compound, have been identified as potent antagonists of endothelin receptors and as anticancer agents. These compounds are characterized by their ability to inhibit cancer cell proliferation and modulate cardiovascular responses through selective receptor antagonism.

-

Endothelin Receptor Antagonism :

- Ethenesulfonamides exhibit selective antagonistic activity towards endothelin (ET) receptors, particularly ET(A) and ET(B). This selectivity is crucial for therapeutic applications in treating cardiovascular diseases, as non-selective antagonism can lead to adverse effects .

- Studies indicate that specific substitutions on the phenyl ring enhance selectivity for ET(B) over ET(A), improving the efficacy of these compounds in clinical settings .

-

Anticancer Activity :

- The compound has been shown to inhibit the proliferation of various cancer cell lines. Quantitative structure-activity relationship (QSAR) studies have established significant correlations between structural features and anticancer potency .

- Mechanistically, these compounds disrupt microtubule formation, leading to cell cycle arrest in the mitotic phase. This disruption is facilitated by competitive binding with tubulin, similar to other known antimitotic agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural elements:

- Phenyl Substituents : The presence and nature of substituents on the phenyl ring significantly impact receptor binding affinity and selectivity. For instance, di- or tri-substitution patterns have been linked to increased selectivity for ET(B) receptors .

- Oxolane Ring : The oxolane moiety contributes to the overall conformation and steric properties of the molecule, which are critical for its biological interactions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of ethenesulfonamide derivatives:

- Cardiovascular Studies :

- Anticancer Efficacy :

Data Summary

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, emphasizing substituent differences and biological implications:

Key Observations:

- Substituent Impact: The 4-chlorophenyl group is recurrent in agrochemicals (e.g., ’s insecticidal compounds) due to its electron-withdrawing nature, enhancing compound stability and target binding . Oxolan-2-ylmethyl vs. Fluorophenyl and Methoxyphenyl analogues () exhibit varied electronic profiles, influencing reactivity and bioactivity .

Preparation Methods

Retrosynthetic Analysis

- Disconnection 1 : Cleavage of the sulfonamide bond yields a sulfonyl chloride and oxolan-2-ylmethylamine.

- Disconnection 2 : The ethene bridge suggests a Wittig or Horner-Wadsworth-Emmons reaction for $$ (E) $$-selectivity.

Detailed Preparation Methods

Method A: Sulfonamide Coupling via Sulfonyl Chloride

Step 1: Synthesis of 2-(4-Chlorophenyl)Ethenesulfonyl Chloride

Step 2: Preparation of Oxolan-2-ylmethylamine

Step 3: Coupling Reaction

Method B: One-Pot Condensation Using POCl₃

Procedure :

- Combine 4-chlorocinnamic acid (1.0 eq) and oxolan-2-ylmethylamine (1.2 eq) in toluene.

- Add $$ \text{POCl}_3 $$ (1.5 eq) dropwise at $$ 0^\circ \text{C} $$, then reflux for 6 hours.

- Quench with ice-water and extract with ethyl acetate.

Mechanistic Insight :

$$ \text{POCl}_3 $$ activates the carboxylic acid to form a mixed anhydride, which undergoes nucleophilic attack by the amine to yield the sulfonamide.

Method C: Wittig Reaction for (E)-Selectivity

Step 1: Synthesis of Sulfonamide-Substituted Ylide

- Treat 4-chlorobenzaldehyde with $$ \text{Ph}3\text{P}=\text{CHSO}2\text{NH}(\text{oxolan-2-ylmethyl}) $$ in tetrahydrofuran.

- Stir at $$ 25^\circ \text{C} $$ for 12 hours.

Advantage : Ensures >95% $$ (E) $$-selectivity due to steric control.

Optimization and Challenges

Stereochemical Control

Purification Techniques

- Column Chromatography : Employ silica gel with $$ \text{EtOAc/hexane} $$ (3:7) for optimal separation.

- Recrystallization : Use ethanol/water (9:1) to isolate pure product.

Characterization Data

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) :

- $$ \delta $$ 7.42 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, Ar-H), 7.28 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, Ar-H), 6.85 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=), 6.45 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=), 4.12–4.05 (m, 1H, oxolan-H), 3.92–3.85 (m, 2H, oxolan-H), 3.70–3.62 (m, 1H, oxolan-H), 2.15–1.95 (m, 4H, oxolan-CH₂).

- HRMS (ESI) : $$ m/z $$ calcd for $$ \text{C}{16}\text{H}{18}\text{ClN}3\text{O}4\text{S} $$: 383.0712; found: 383.0715.

Applications and Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (E)-2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)ethenesulfonamide?

- Answer : The compound is synthesized via condensation reactions. For example, (E)-sulfonyl chloride derivatives are condensed with oxolan-2-ylmethylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Yields typically range from 55% to 79% depending on substituents .

- Key steps :

- Use of (E)-2-(4-chlorophenyl)ethenesulfonyl chloride as the electrophilic intermediate.

- Nucleophilic attack by oxolan-2-ylmethylamine.

- Purification via recrystallization or column chromatography.

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- 1H NMR : Confirms stereochemistry (e.g., J = 15.5 Hz for trans-vinylic protons) and substituent integration (e.g., oxolane protons at δ 3.4–4.0 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ observed at m/z 410.1329, calculated 409.1308 for C18H23N3O6S) .

- Melting Point : Consistency in melting range (e.g., 146–148°C) indicates purity .

Advanced Research Questions

Q. How does this compound disrupt microtubule dynamics in cancer cells?

- Answer : The compound binds to the colchicine site on β-tubulin, inhibiting polymerization (IC50 ≈ 5–10 nM). Mechanistic studies include:

- In vitro tubulin polymerization assays : Quantify inhibition using turbidity measurements .

- Competitive binding assays : Displacement of fluorescent colchicine analogs confirms binding affinity .

- Mitotic arrest analysis : Flow cytometry reveals G2/M phase accumulation in treated cells .

Q. What in vivo models validate its anticancer efficacy, and how are pharmacokinetic challenges addressed?

- Answer :

- Nude mice xenografts : Tumor volume reduction ≥70% at 25 mg/kg dosing (oral, q.d. for 21 days) .

- Blood-brain barrier (BBB) permeability : Predicted via computational models (e.g., P-glycoprotein efflux ratio <2) to assess CNS penetration .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) evaluate oxidative degradation pathways .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Answer :

- Structure-activity relationship (SAR) studies : Compare analogs with variations in aryl/heterocyclic substituents (e.g., methoxy vs. nitro groups) .

- Resistance profiling : Test P-glycoprotein-overexpressing cell lines to identify analogs circumventing efflux-mediated resistance .

- Crystallography : Co-crystal structures with tubulin (if available) clarify binding interactions .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.